molecular formula C14H16F6N2O2S B3259086 N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 313342-21-1

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B3259086
CAS No.: 313342-21-1
M. Wt: 390.35 g/mol
InChI Key: JBCNCYCPWLJXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a cyclohexylamine backbone and a 3,5-bis(trifluoromethyl)phenyl sulfonamide group. Its molecular formula is C₁₄H₁₆F₆N₂O₂S, with a molecular weight of 390.34 g/mol . Key identifiers include CAS numbers 1233703-68-8 (for the (1R,2R) isomer) and 313342-21-1 (for the (1S,2S) isomer). The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions .

Properties

IUPAC Name

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCNCYCPWLJXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation reactors for the initial formation of cyclohexylamine, followed by sulfonamide formation in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, reduced amines, and substituted trifluoromethyl derivatives.

Scientific Research Applications

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

N,N’-(1,2-Phenylene)bis(3,5-bis(trifluoromethyl)benzenesulfonamide) (L3)

  • Structure : Features two 3,5-bis(trifluoromethyl)benzenesulfonamide groups attached to an ortho-phenylenediamine core.
  • Molecular Formula : C₂₀H₁₂F₁₂N₂O₄S₂.
  • Key Differences :
    • Backbone : Uses phenylenediamine instead of cyclohexylamine, altering conformational flexibility.
    • Synthesis : Prepared via reaction of ortho-phenylenediamine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in pyridine .
    • Applications : Likely serves as a bidentate ligand in catalysis due to its dual sulfonamide groups.

N-(2-(3,5-Bis(trifluoromethyl)benzoyl)-3-fluoro-3-methylbutyl)-N-(phenylsulfonyl)benzenesulfonamide (3n)

  • Structure : Contains a 3,5-bis(trifluoromethyl)benzoyl group and a phenylsulfonyl moiety.
  • Molecular Formula : C₂₄H₂₂Cl₂FNNaO₅S₂.
  • Physical Properties: Lower melting point (135–137°C) compared to the target compound, suggesting reduced crystallinity .

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

  • Structure : Thiourea analog with a cyclohexylamine backbone.
  • Molecular Formula : C₁₅H₁₇F₆N₃S.
  • Key Differences: Functional Group: Thiourea (C=S) replaces sulfonamide (S=O), altering electronic properties and hydrogen-bonding capacity. Applications: Potential use in metal coordination due to thiourea’s affinity for transition metals .

N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide

  • Structure: Complex hybrid with diphenylethyl and dimethylaminocyclohexyl groups.
  • Molecular Formula : C₃₁H₃₄F₆N₄O₂S₂.
  • Stereochemistry: Multiple stereocenters increase synthetic complexity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Backbone CAS Number
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1R,2R) C₁₄H₁₆F₆N₂O₂S 390.34 Sulfonamide, Trifluoromethyl Cyclohexylamine 1233703-68-8
N,N’-(1,2-Phenylene)bis(3,5-bis(trifluoromethyl)benzenesulfonamide) (L3) C₂₀H₁₂F₁₂N₂O₄S₂ 688.44 Dual sulfonamide, Trifluoromethyl Phenylenediamine Not Available
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea C₁₅H₁₇F₆N₃S 385.37 Thiourea, Trifluoromethyl Cyclohexylamine 860994-58-7
Compound 3n C₂₄H₂₂Cl₂FNNaO₅S₂ 580.02 Benzoyl, Phenylsulfonyl Fluoro-methylbutyl Not Available

Research Findings and Implications

  • Stereochemical Impact : The (1R,2R) and (1S,2S) isomers of the target compound exhibit distinct spatial arrangements, which may influence receptor binding in biological systems .
  • Thiourea vs.
  • Synthetic Accessibility : The target compound’s synthesis is less complex than hybrid analogs (e.g., diphenylethyl derivatives), which require multi-step protocols .

Biological Activity

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide, a compound with the molecular formula C14H16F6N2O2SC_{14}H_{16}F_6N_2O_2S and CAS No. 1233703-68-8, has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Cyclohexyl group : Contributes to its steric properties.
  • Trifluoromethyl groups : Enhance lipophilicity and binding affinity to biological targets.
  • Benzenesulfonamide moiety : Known for its role in enzyme inhibition.

The molecular weight of this compound is approximately 390.34 g/mol, which is relevant for pharmacokinetic studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects. For example, it exhibited potent activity against prostate cancer (PC-3) and CNS cancer cell lines with logGI(50) values indicating strong cytotoxicity .

Table 1: Anticancer Activity Against Selected Cell Lines

Cell LineLogGI(50) ValueActivity Level
PC-3-7.10High
SNB-75-5.84Moderate
UO-31-5.66Moderate
SR (Leukemia)-5.44Moderate

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thus affecting various biochemical pathways. The trifluoromethyl groups are believed to enhance binding affinity and selectivity towards certain proteins.
  • Protein-Ligand Interactions : Studies indicate that this compound may serve as a valuable tool in the study of protein-ligand interactions, which are critical in drug discovery.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. Research suggests that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Study 1: Anticancer Efficacy

A study conducted on various synthesized compounds similar to this compound revealed that several derivatives exhibited superior anticancer activity compared to traditional chemotherapeutics like doxorubicin . The study utilized molecular docking techniques to elucidate the mechanism of action, suggesting that these compounds target the PI3K pathway.

Study 2: Toxicity Assessment

In vivo studies have been conducted to assess the toxicity profiles of this compound. Results indicated acceptable toxicity levels at high doses (up to 800 mg/kg), making it a promising candidate for further development in therapeutic applications .

Q & A

Q. How can researchers optimize reaction conditions for derivatives?

  • DOE Approach : Use a factorial design to vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol%). For trifluoromethylated derivatives, silver-free Au(I) catalysts reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.